molecular formula C13H21NO4S B7572281 N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine

Cat. No.: B7572281
M. Wt: 287.38 g/mol
InChI Key: OGKFLICQTCKCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1960 by Alexander Shulgin, an American chemist and pharmacologist. DOM has been used in scientific research to study its effects on the central nervous system, as well as its potential therapeutic applications.

Mechanism of Action

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics, such as LSD and psilocybin. It produces altered states of consciousness, including changes in perception, thought, and emotion. This compound has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It also has stimulant effects, such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has several advantages for use in scientific research. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity and is not known to produce physical dependence. However, there are some limitations to its use. This compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potency and requires careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of research is the development of new analogs of this compound that may have improved pharmacological properties, such as increased selectivity for specific serotonin receptors. Additionally, further investigation is needed to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,3-dimethoxyphenethylamine. This intermediate is then reacted with 3-methylsulfonylpropanal to produce this compound.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine has been used in scientific research to study its effects on the central nervous system, particularly its interactions with serotonin receptors. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also investigated the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-17-12-7-4-6-11(13(12)18-2)10-14-8-5-9-19(3,15)16/h4,6-7,14H,5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKFLICQTCKCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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